cis-5-Dodecenoic acid
Description
Contextualization within Unsaturated Fatty Acid Research
cis-5-Dodecenoic acid is a medium-chain fatty acid with a 12-carbon backbone and a cis-double bond at the fifth carbon position. molnova.comhmdb.ca Its chemical structure places it within the broader category of unsaturated fatty acids, which are crucial components of cellular structures and play significant roles in metabolic processes.
Research has shown that this compound is involved in the β-oxidation metabolic pathway of fatty acids. medchemexpress.com However, its metabolic rate is notably lower than that of saturated fatty acids. medchemexpress.commedchemexpress.com Studies on rat liver mitochondria have revealed that the metabolism of cis-5-unsaturated fatty acids like cis-5-dodecenoate involves a reduction pathway. nih.gov The formation of 3-hydroxydodecanoate during its metabolism supports the existence of this alternative pathway, which is distinct from the conventional isomerase-mediated pathway. nih.gov This reduction pathway is estimated to account for at least 61% of the metabolic route for cis-5-dodecenoate in these systems. nih.gov
The following table details some of the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol smolecule.com |
| CAS Number | 2430-94-6 smolecule.com |
| Boiling Point | 135 °C at 0.4 mm Hg |
| Density | 0.906 g/mL at 25 °C |
| Refractive Index | n20/D 1.454 |
Significance in Biochemical and Microbial Systems Research
The significance of this compound extends to various biochemical and microbial systems. It has been identified as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the inflammatory process. medchemexpress.comambeed.com At a concentration of 100 μg/mL, it exhibits inhibitory activity of 35% on COX-1 and 32% on COX-2. medchemexpress.com This inhibition of COX enzymes leads to a reduction in prostaglandin (B15479496) synthesis, suggesting potential anti-inflammatory properties. medchemexpress.commedchemexpress.com
In the realm of microbial research, this compound has demonstrated antibacterial and anti-biofilm properties. Its mechanism of action is believed to involve the disruption of bacterial cell membrane integrity, which can lead to cell lysis. Furthermore, it may interfere with the signaling pathways that regulate the formation of biofilms.
Research on Escherichia coli has highlighted the role of this fatty acid as an intermediate in the synthesis of unsaturated fatty acids. nih.gov Specifically, studies have shown that the enzyme FabB is crucial for the elongation of fatty acids, including the pathway that involves this compound. nih.gov Strains of E. coli lacking FabB were found to accumulate lower levels of this compound. nih.gov
The table below summarizes some of the research findings on the biological activities of this compound.
| Biological Activity | Research Finding |
| Anti-inflammatory | Inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis. medchemexpress.commedchemexpress.comambeed.com |
| Antibacterial | Disrupts bacterial cell membrane integrity. |
| Anti-biofilm | Interferes with biofilm formation signaling pathways. |
| Metabolic Intermediate | Acts as an intermediate in the unsaturated fatty acid synthesis pathway in E. coli. nih.gov |
Historical Perspective of Discovery and Early Studies
This compound has been identified as a naturally occurring fatty acid in various plant sources, including Aquilaria sinensis and is a component of the essential oils of plants like Paeonia lactiflora Pall. smolecule.comnih.gov Early studies focused on its isolation from natural sources using techniques such as solvent extraction and chromatographic purification. smolecule.com
In the context of microbial metabolism, early research in the 1960s began to characterize the fatty acid profiles of various bacteria, including those in the Lactobacteriaceae family, which included decenoic, dodecenoic, and tetradecenoic acids. sigmaaldrich.com Later studies in the 1990s delved into the specifics of unsaturated fatty acid metabolism in both mammalian and bacterial systems. For instance, a 1995 study was pivotal in elucidating the operation of a reduction pathway for the oxidation of cis-5-unsaturated fatty acids in rat liver mitochondria. nih.gov Around the same time, research also began to pinpoint its role as an intermediate in the unsaturated fatty acid synthesis pathway of E. coli. nih.gov
The compound is also known by several synonyms, including Lauroleinic acid and Denticetic acid. nih.gov Its identification in various biological systems has paved the way for ongoing research into its metabolic pathways and potential physiological roles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
dodec-5-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14) |
InChI Key |
IJBFSOLHRKELLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCC(=O)O |
Synonyms |
5-dodecenoic acid 5-dodecenoic acid, (E)-isome |
Origin of Product |
United States |
Occurrence and Natural Distribution in Biological Systems
Endogenous Presence and Metabolite Status in Mammalian Systems
cis-5-Dodecenoic acid is recognized as an endogenous human metabolite. ebi.ac.ukebi.ac.ukambeed.com It is an intermediate product in the β-oxidation of unsaturated fatty acids. hmdb.ca Studies have shown that the metabolic rate of this compound is considerably lower than that of saturated fatty acids. medchemexpress.commedchemexpress.com Specifically, when this compound is converted to its coenzyme A derivative, cis-5-dodecenoyl-CoA, its subsequent dehydrogenation rate during β-oxidation is only 10-44% of that observed for saturated acyl-CoAs. medchemexpress.com
Elevated plasma levels of 5-dodecenoic acid have been linked to certain metabolic disorders, such as acyl-CoA dehydrogenase deficiency. hmdb.ca It has also been identified as a metabolite in the β-oxidation of nitro-fatty acids in mice. researchgate.net
Microbial Production and Identification
Bacterial Species (e.g., Escherichia coli, Lactobacteriaceae)
The synthesis of unsaturated fatty acids in Escherichia coli involves this compound as an intermediate. nih.gov Research has demonstrated that this fatty acid is a product of the FabA-FabB pathway, where the enzyme FabB is crucial for the elongation of cis-3-decenoyl-ACP to form cis-5-dodecenoyl-ACP. nih.gov Strains of E. coli lacking a functional FabB enzyme accumulate lower levels of this compound. nih.gov However, this intermediate is not typically incorporated into the complex lipids of E. coli. nih.gov
Studies have also identified the presence of dodecenoic acids in the Lactobacteriaceae family. sigmaaldrich.comacs.orgresearchgate.net Furthermore, Lactobacillus plantarum has been shown to produce hydroxylated derivatives of this compound, such as 3-hydroxy-5-cis-dodecenoic acid, which exhibits antifungal properties. researchgate.netasm.org
Fungal and Plant Sources (e.g., Aquilaria sinensis)
This compound is a naturally occurring fatty acid in various plant sources. smolecule.com It has been specifically identified in Aquilaria sinensis, a tree species used to produce agarwood. nih.govinvivochem.cnmdpi.complantaedb.com The essential oil from healthy A. sinensis trees contains fatty acids, including this compound, though in small amounts (0.20%). mdpi.com It is also found in other plants, such as Paeonia lactiflora. chemicalbook.com
Detection in Specific Animal Secretions
This compound, also known as denticetic acid, has been detected in the secretions of certain animals. gerli.com Notably, it is present in the musk of the muskrat, where it constitutes 0.26% of the components, suggesting a potential role in lipid signaling or as a pheromone. It is also found in sperm whale oil. gerli.com
Data Tables
Table 1: Occurrence of this compound in Biological Systems
| Biological System | Organism/Source | Specific Location/Context | Finding | Reference |
| Mammalian | Humans (Homo sapiens) | Plasma | Endogenous metabolite; elevated in acyl-CoA dehydrogenase deficiency. | hmdb.caebi.ac.ukebi.ac.uk |
| Mice | Liver | Metabolite of nitro-fatty acid β-oxidation. | researchgate.net | |
| Bacterial | Escherichia coli | Cytoplasm | Intermediate in the FabA-FabB unsaturated fatty acid synthesis pathway. | nih.gov |
| Lactobacteriaceae | - | Presence of dodecenoic acids confirmed. | sigmaaldrich.comacs.orgresearchgate.net | |
| Lactobacillus plantarum | Cell-free supernatant | Produces antifungal 3-hydroxy-5-cis-dodecenoic acid. | researchgate.netasm.org | |
| Plant | Aquilaria sinensis (Agarwood) | Essential oil | Natural constituent. | nih.govinvivochem.cnmdpi.complantaedb.com |
| Paeonia lactiflora | Essential oil | Component of essential oil. | chemicalbook.com | |
| Animal Secretion | Muskrat | Musk | Detected at 0.26% abundance. | |
| Sperm Whale | Oil | Identified as a component. | gerli.com |
Biosynthesis and Metabolic Pathways
Fatty Acid Synthesis Pathways
The synthesis of cis-5-dodecenoic acid is a key step in the generation of unsaturated fatty acids, especially in bacteria like Escherichia coli. This process involves a series of enzymatic reactions that elongate and introduce unsaturation into the growing acyl chain.
In microbial systems such as E. coli, the biosynthesis of unsaturated fatty acids is initiated by the enzyme FabA, a β-hydroxyacyl-ACP dehydratase/isomerase. mdpi.com FabA catalyzes the dehydration of β-hydroxyacyl-ACPs and the isomerization of trans-2-decenoyl-ACP to cis-3-decenoyl-ACP. mdpi.comnih.gov This isomerization is a critical step that introduces the cis double bond. nih.gov
The subsequent elongation of cis-3-decenoyl-ACP is carried out by FabB, a 3-ketoacyl-ACP synthase. nih.govnih.gov FabB is essential for this specific elongation step, as other synthases like FabF are unable to efficiently elongate this particular substrate. nih.gov The product of the FabB-catalyzed reaction, after subsequent reduction and dehydration steps, is cis-5-dodecenoyl-ACP. nih.gov Studies have shown that mutant strains of E. coli lacking a functional FabB enzyme accumulate lower levels of this compound, confirming the crucial role of FabB in its synthesis. nih.govresearchgate.net
| Enzyme | Function in this compound Biosynthesis | Substrate | Product leading to this compound |
|---|---|---|---|
| FabA | Isomerization to introduce the cis double bond | trans-2-decenoyl-ACP | cis-3-decenoyl-ACP |
| FabB | Elongation of the unsaturated acyl chain | cis-3-decenoyl-ACP | 3-keto-cis-5-dodecenoyl-ACP |
This compound, in its acyl carrier protein (ACP) thioester form, serves as a key intermediate in the pathway for synthesizing longer-chain unsaturated fatty acids. nih.govnih.gov Once cis-5-dodecenoyl-ACP is formed, it can undergo further cycles of elongation, with each cycle adding two carbon atoms to the acyl chain. nih.gov This sequential elongation allows for the production of various unsaturated fatty acids that are essential components of cell membranes. For instance, in some bacteria, this compound can be elongated to produce longer-chain unsaturated fatty acids like cis-7-tetradecenoic acid. nih.gov The requirement of biotin (B1667282) for the growth of certain bacteria on this compound further supports its role as a precursor that requires elongation. nih.gov
Role as an Intermediate in Unsaturated Fatty Acid Elongation
Beta-Oxidation Metabolic Pathway Investigations
The breakdown of this compound occurs through the β-oxidation pathway, a major process for energy production from fatty acids. However, the presence of the cis double bond at an odd-numbered carbon position necessitates the involvement of auxiliary enzymes.
Research has indicated that the metabolic rate of this compound is significantly lower than that of its saturated counterparts. medchemexpress.commedchemexpress.commedchemexpress.com In studies examining the β-oxidation of fatty acids, the dehydrogenation rate of cis-5-dodecenoyl-CoA, the activated form of this compound, was found to be only 10-44% of that of saturated acyl-CoAs. medchemexpress.com This suggests that the degradation of this compound is less efficient, which can have implications for cellular energy balance and lipid accumulation.
| Fatty Acid Type | Relative Metabolic Rate (Dehydrogenation) |
|---|---|
| This compound (as cis-5-dodecenoyl-CoA) | 10-44% of saturated acyl-CoAs |
| Saturated Fatty Acids (as acyl-CoAs) | 100% (Reference) |
Before entering the β-oxidation spiral, this compound must be activated to its CoA thioester, cis-5-dodecenoyl-CoA. medchemexpress.com This activation is catalyzed by an acyl-CoA synthetase. Once formed, cis-5-dodecenoyl-CoA enters the β-oxidation pathway. The initial dehydrogenation step is catalyzed by an acyl-CoA dehydrogenase. However, the subsequent steps are complicated by the presence of the cis-5 double bond. After two cycles of β-oxidation, a cis-3-enoyl-CoA intermediate is formed, which is not a substrate for the next enzyme in the canonical pathway. An auxiliary enzyme, an enoyl-CoA isomerase, is required to convert this intermediate into a trans-2-enoyl-CoA, which can then re-enter the main β-oxidation spiral. The metabolism of cis-5 unsaturated fatty acids has been studied in intact rat liver mitochondria, confirming the operation of these specialized enzymatic pathways. chemsrc.com
Studies of Oxidation Pathways in Isolated Organelle Systems (e.g., Rat Liver Mitochondria)
The mitochondrial oxidation of this compound has been a subject of detailed investigation, particularly in isolated rat liver mitochondria. These studies have been instrumental in revealing that its breakdown is not limited to the conventional β-oxidation pathway that requires an isomerase. Instead, a significant portion of its metabolism proceeds through an alternative reduction pathway.
Research using intact rat liver mitochondria demonstrated that the metabolism of cis-5-dodecenoate leads to the formation of several intermediate metabolites. One key identified metabolite is 3-hydroxydodecanoate, the presence of which supports the operation of a reduction pathway, as it cannot be generated through the standard isomerase-mediated route.
Studies have elucidated that the reduction pathway is responsible for at least 61% of the metabolism of cis-5-dodecenoate in this system. This pathway is thought to involve the initial dehydrogenation of cis-5-dodecenoyl-CoA to trans-2,cis-5-dodecadienoyl-CoA. This intermediate is then isomerized to Δ³,Δ⁵-dodecadienoyl-CoA, followed by another isomerization to trans-2,trans-4-dodecadienoate. The crucial reduction step is mediated by 2,4-dienoyl-CoA reductase, which converts trans-2,trans-4-dodecadienoyl-CoA into trans-3-dodecenoyl-CoA. Additionally, evidence suggests a minor pathway involving the direct reduction of the cis-5 double bond may also be active.
The following table summarizes the key findings from oxidation studies of this compound in rat liver mitochondria:
| Metabolic Pathway | Key Intermediates | Enzymes Involved | Proportion of Metabolism | Key Findings |
| Reduction Pathway | trans-2,cis-5-dodecadienoyl-CoA, Δ³,Δ⁵-dodecadienoyl-CoA, trans-2,trans-4-dodecadienoate, trans-3-dodecenoyl-CoA, 3-hydroxydodecanoate | 2,4-dienoyl-CoA reductase | At least 61% | The formation of 3-hydroxydodecanoate confirms the operation of this pathway. |
| Conventional Isomerase-Mediated Pathway | Not fully elucidated in this context, but implied to be operational. | Isomerase | Less than 39% | Operates alongside the reduction pathway but is not the primary route for this fatty acid. |
| Direct Reduction of cis-5 Double Bond | Not specified | Not specified | Minor | A less prominent, alternative metabolic route. |
This table is based on data from studies on intact rat liver mitochondria.
Interplay with Identified Metabolic Dysfunctions (e.g., acyl-CoA dehydrogenase deficiency contexts)
The role of this compound as a metabolic intermediate becomes particularly significant in the context of certain inherited metabolic disorders, most notably acyl-CoA dehydrogenase deficiencies. An increase in the plasma concentration of this compound is a recognized biomarker for these conditions. chemsrc.comhmdb.canih.gov
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an inborn error of metabolism that impairs the body's ability to break down medium-chain fatty acids. In patients with MCAD deficiency, the impaired β-oxidation leads to an accumulation of specific intermediates. Elevated levels of this compound have been identified in the plasma of individuals with this disorder. caymanchem.com This accumulation is a direct consequence of the metabolic block, highlighting the fatty acid's position within the affected pathway.
Similarly, increased levels of this compound have been observed in other fatty acid oxidation disorders, such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency and multiple acyl-CoA dehydrogenase deficiency (MADD). caymanchem.com The pattern of accumulating fatty acid intermediates, including this compound, can be characteristic for each specific disorder, making its quantification a useful tool in diagnostics. caymanchem.com
The table below outlines the association of this compound with these metabolic dysfunctions:
| Metabolic Dysfunction | Effect on this compound Levels | Clinical Significance |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Increased levels in plasma. | Serves as a biomarker for this disorder. caymanchem.com |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Increased levels, though potentially to a lesser extent than other fatty acids. | Contributes to the characteristic pattern of accumulated fatty acid intermediates. caymanchem.com |
| Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) | Variable increases in plasma levels. | Part of the profile of unusual fatty acids that accumulate in this condition. caymanchem.com |
This table is based on findings from the analysis of plasma from patients with fatty acid oxidation disorders. caymanchem.com
Enzymatic Interactions and Biochemical Mechanisms of Action
Cyclooxygenase (COX) Enzyme Inhibition Research
Cis-5-Dodecenoic acid has been identified as an inhibitor of both cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) enzymes. medchemexpress.commedchemexpress.commedchemexpress.com This inhibitory action is central to its anti-inflammatory potential, as these enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.
Similar to its effect on COX-I, this compound also inhibits the COX-II enzyme. chemsrc.combioscience.co.ukmedchemexpress.com At a concentration of 100 μg/mL, the inhibitory activity against COX-II was reported to be 32%. medchemexpress.com This dual inhibition of both COX isoforms is a notable characteristic of this fatty acid. ambeed.comnih.govresearchgate.netebi.ac.uk
**Table 1: Cyclooxygenase (COX) Inhibitory Activity of cis-5-Dodecenoic acid***
| Enzyme | Concentration | % Inhibition |
|---|---|---|
| COX-I | 100 μg/mL | 35% medchemexpress.com |
| COX-II | 100 μg/mL | 32% medchemexpress.com |
By inhibiting COX-I and COX-II, this compound directly reduces the synthesis of prostaglandins. medchemexpress.commedchemexpress.commedchemexpress.com These lipid compounds are involved in a variety of physiological processes, including the inflammatory response. The modulation of prostaglandin (B15479496) synthesis is a key mechanism through which this compound exerts its anti-inflammatory effects. medchemexpress.commedchemexpress.commedchemexpress.com
Investigation of COX-II Inhibitory Activity
Antimicrobial Research Directions
Beyond its anti-inflammatory properties, this compound has been investigated for its antimicrobial activities. Research in this area has explored its effects on bacteria and the formation of biofilms.
Studies have indicated that this compound possesses antibacterial properties. researchgate.net It has been shown to be a potential candidate for the development of new antimicrobial agents. The mechanism of its antibacterial action is believed to involve the disruption of bacterial cell membranes.
This compound has demonstrated anti-biofilm properties. Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often leading to persistent infections. The compound is thought to inhibit biofilm formation by interfering with the signaling pathways that regulate this process. One of the proposed mechanisms for its antimicrobial and anti-biofilm activity is the disruption of cell membrane integrity, which leads to cell lysis and death. However, research comparing it to other fatty acids like cis-2-dodecenoic acid (BDSF) in the context of biofilm inhibition against Francisella novicida found that this compound was significantly less active, suggesting that the position of the double bond is crucial for this specific activity. asm.org
Antifungal Activity of Structural Variants (e.g., 3-hydroxy-5-cis-dodecenoic acid)
The structural variant, 3-hydroxy-5-cis-dodecenoic acid, has been identified as a potent antifungal agent. nih.govasm.orgnih.gov This compound is one of several antifungal 3-hydroxy fatty acids produced by the bacterium Lactobacillus plantarum MiLAB 14. nih.govasm.orgnih.gov Research has shown that these hydroxylated fatty acids, including 3-hydroxy-5-cis-dodecenoic acid, exhibit significant inhibitory effects against various molds and yeasts. slu.semdpi.com The minimum inhibitory concentrations (MICs) for racemic mixtures of related saturated 3-hydroxy fatty acids were found to be between 10 and 100 μg/ml. nih.govasm.orgnih.gov The production of these compounds by L. plantarum suggests a natural defense mechanism against fungal competitors. nih.gov
The antifungal potency of these hydroxy fatty acids is noteworthy, with studies indicating they are considerably more effective than other antimicrobial compounds like cyclic dipeptides against a range of fungal species. mdpi.com The presence of a hydroxyl group at the C-3 position appears to be a key structural feature for this enhanced antifungal activity.
Antifungal Activity of 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14
| Compound | Antifungal Activity Range (MIC in μg/ml) |
|---|---|
| 3-hydroxydecanoic acid | 10 to >100 |
| 3-hydroxydodecanoic acid | 10 to >100 |
| 3-hydroxytetradecanoic acid | 10 to >100 |
| 3-hydroxy-5-cis-dodecenoic acid | Not explicitly stated, but characterized as having strong antifungal effects. |
Data sourced from multiple studies highlighting the inhibitory effects against various molds and yeasts. nih.govslu.se
Influence on Cellular Membrane Fluidity and Function in Prokaryotic Systems
The composition of fatty acids within the cell membranes of prokaryotes is crucial for maintaining appropriate fluidity and function, especially in response to environmental stressors like temperature and pressure. nih.govtandfonline.com Bacteria have evolved mechanisms to adjust their membrane lipid composition to counteract the membrane-rigidifying effects of low temperatures and high pressures. nih.gov A primary adaptation is the increased incorporation of unsaturated fatty acids (UFAs) into the membrane phospholipids. nih.gov The cis-double bond in molecules like this compound introduces a kink in the fatty acid chain, which prevents tight packing and thereby increases membrane fluidity. nih.gov This "homeoviscous adaptation" is essential for the survival and growth of bacteria in harsh environments. tandfonline.com
For instance, many deep-sea bacteria exhibit a high proportion of UFAs in their membranes, a ratio that often increases with rising growth pressure. nih.gov The isomerization of cis- to trans-unsaturated fatty acids is another mechanism some bacteria, like Pseudomonas putida, employ to rapidly decrease membrane fluidity in response to stress. nih.gov This highlights the critical role of the double bond's configuration in modulating membrane properties.
Structure-Activity Relationship (SAR) Studies
Impact of Cis/Trans Configuration on Biological Activity
The geometric configuration of the double bond in fatty acids, whether cis or trans, has a profound impact on their biological activity. The cis-configuration, as seen in this compound, creates a bend in the molecular structure. nih.gov This kink is fundamental to its role in enhancing membrane fluidity in prokaryotes, as it disrupts the orderly packing of fatty acid chains. nih.gov
In contrast, the trans configuration results in a more linear molecule, similar to saturated fatty acids. Some bacteria can convert cis-unsaturated fatty acids to their trans isomers as a rapid response to environmental stress, which leads to a decrease in membrane fluidity. nih.gov This isomerization is a direct method of altering membrane properties without the need for de novo fatty acid synthesis. nih.gov This demonstrates that the biological function of a dodecenoic acid isomer is intrinsically linked to the spatial arrangement of its double bond.
Effects of Carbon Chain Length and Double Bond Position on Functionality
The biological functionality of fatty acids is significantly influenced by both the length of their carbon chain and the position of the double bond. gerli.com Fatty acids are categorized as short-chain (2-6 carbons), medium-chain (8-10 carbons), and long-chain (12-24 carbons), with each class exhibiting distinct physical and biological properties. gerli.com this compound, with its 12-carbon chain, falls into the category of long-chain fatty acids. gerli.comhmdb.ca
Studies on various fatty acids have revealed that both chain length and the location of the double bond are critical determinants of their biological effects, including their antifungal and cyclooxygenase (COX) inhibitory activities. researchgate.net For example, in saturated fatty acids, antioxidant activity increases with chain length from C8 to C14, and then decreases. researchgate.net Similarly, the position of the double bond in unsaturated fatty acids is crucial for their specific interactions with enzymes and cellular receptors. The unique placement of the double bond at the fifth carbon in this compound contributes to its specific biological profile. targetmol.com
Assessment of Other Biological Activities (e.g., antioxidant properties)
Beyond its role in membrane fluidity and as a precursor to antifungal compounds, this compound has been investigated for other biological activities. It has been identified as an inhibitor of cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) enzymes, suggesting potential anti-inflammatory properties. chemsrc.commedchemexpress.comambeed.com At a concentration of 100 μg/mL, this compound exhibited inhibitory activity of 35% against COX-I and 32% against COX-II. medchemexpress.com
However, its antioxidant activity appears to be limited. In one study, at a concentration of 60 μg/mL, this compound did not show significant antioxidant activity. researchgate.netmedchemexpress.comebi.ac.uk This is in contrast to many other unsaturated fatty acids which do exhibit good antioxidant properties at similar concentrations. researchgate.netebi.ac.uk
Inhibitory and Antioxidant Activities of this compound
| Activity | Concentration | Result |
|---|---|---|
| COX-I Inhibition | 100 μg/mL | 35% |
| COX-II Inhibition | 100 μg/mL | 32% |
| Antioxidant Activity | 60 μg/mL | No significant activity |
Data compiled from studies on the biological properties of various fatty acids. researchgate.netmedchemexpress.com
Chemical Synthesis and Derivatization Methodologies for Research Applications
Academic Synthetic Routes
Academic research has led to several reliable methods for synthesizing cis-5-dodecenoic acid, focusing on precision and stereochemical control.
Olefin metathesis has emerged as a powerful tool for the synthesis of unsaturated fatty acids. Ethenolysis, a specific type of cross-metathesis involving ethylene (B1197577), can be used to shorten the carbon chain of longer unsaturated fatty acids.
Ethenolysis of Physeteric Acid: A notable synthetic route involves the ethenolysis of physeteric acid (cis-5-tetradecenoic acid). This reaction cleaves the longer-chain fatty acid at its double bond in the presence of ethylene to yield this compound as an intermediate. Ruthenium-based catalysts, such as specific bispyridine ruthenium complexes, are often employed due to their high selectivity for cis-double bonds.
Cross-Metathesis: In a related approach, shorter-chain alkenoic acids can be used as building blocks. For instance, 9-decenoic acid (often derived from oleic acid) can undergo cross-metathesis with acrylic acid to form the C12 backbone of dodecenoic acid. Subsequent steps would be required to establish the specific cis-5 isomer. The choice of catalyst is critical; while first-generation Grubbs catalysts are effective, more advanced Hoveyda-Grubbs catalysts show greater tolerance to the carboxylic acid functional group, making them highly suitable for fatty acid synthesis. These reactions are foundational in methods developed for producing various diacids from natural fatty acids like lauroleic acid (an alternative name for this compound) and physeteric acid. google.comgoogle.com
| Reaction Type | Precursor(s) | Key Catalyst Type | Product/Intermediate |
| Ethenolysis | Physeteric acid (cis-5-tetradecenoic acid) | Ruthenium-based (e.g., bispyridine ruthenium complex) | This compound |
| Cross-Metathesis | 9-Decenoic acid, Acrylic acid | Hoveyda-Grubbs catalysts | Dodecenoic acid backbone |
Classic oxidation and reduction reactions provide alternative and often scalable routes to this compound.
Oxidation of Dodecene Derivatives: Industrial-scale synthesis can utilize the oxidation of corresponding dodecene derivatives. For example, cis-5-dodecenol can be oxidized to yield this compound. Common oxidizing agents for this transformation include chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) under acidic conditions. These methods are often cost-effective, with reported yields between 70-85%, depending on the purity of the starting material.
Reduction of Acetylenic Precursors: A highly stereoselective method for obtaining the cis isomer involves the partial hydrogenation of an acetylenic precursor, 5-dodecynoic acid. The use of a Lindlar catalyst, which consists of palladium on a calcium carbonate support poisoned with agents like quinoline, is critical. The catalyst's reduced activity selectively facilitates the formation of the cis-alkene and prevents over-reduction to the fully saturated dodecanoic acid. This method ensures high positional and stereochemical purity.
| Synthesis Pathway | Precursor | Reagents/Catalyst | Key Conditions |
| Oxidation | cis-5-Dodecenol | Chromium trioxide (CrO₃) or Potassium permanganate (KMnO₄) | Aqueous sulfuric acid, 60–80°C |
| Reduction | 5-Dodecynoic acid | H₂, Lindlar catalyst (Palladium/CaCO₃), Quinoline | Low hydrogen pressure (1–2 atm) |
The synthesis of structurally similar analogues of this compound often requires advanced stereoselective techniques to control the geometry of double bonds and the configuration of stereocenters. These methods are crucial for creating molecular probes to study structure-activity relationships. For example, the synthesis of posticlure, a pheromone containing an epoxy-dodecadiene structure, was achieved from (E)-2-dodecenoic acid using the Sharpless asymmetric dihydroxylation as a key step to introduce specific stereochemistry. researchgate.net Such methodologies, which also include diastereoselective epoxidation and oxidation-reduction protocols, allow for the precise construction of densely functionalized molecules that are analogues of various fatty acids. researchgate.net
Controlled Oxidation and Reduction Reaction Pathways
Biocatalytic and Microbial Synthesis Research
Harnessing biological systems offers a sustainable alternative to chemical synthesis, often providing high specificity under mild reaction conditions.
Researchers have successfully engineered microorganisms, particularly Escherichia coli, to produce this compound. In its natural unsaturated fatty acid (UFA) synthesis pathway, E. coli produces intermediates that are typically elongated and incorporated into lipids rather than being released as free fatty acids. nih.gov
Scientific studies have demonstrated that a key reaction in this pathway, catalyzed by the enzyme FabB (β-ketoacyl-ACP synthase), is the elongation of cis-3-decenoyl-ACP, which ultimately leads to the formation of a this compound precursor. nih.gov To enable the production and secretion of the free acid, researchers have introduced plant-derived thioesterase enzymes into E. coli. nih.gov Specifically, the expression of thioesterase genes such as FatB and FatB2 in E. coli has been shown to successfully cleave the intermediate acyl-ACP, releasing free this compound into the culture medium. google.comgoogle.com This bio-based production from simple carbon sources like glucose represents a significant step towards sustainable chemical manufacturing. google.comgoogle.comacs.org
| Organism | Key Genetic Modification | Pathway | Product |
| Escherichia coli | Expression of plant thioesterase genes (FatB, FatB2) | Unsaturated Fatty Acid (UFA) Synthesis | This compound |
| Escherichia coli | Expression of a modified plant thioesterase | Interception of UFA synthesis intermediates | This compound |
The use of isolated enzymes allows for the highly selective synthesis of specific derivatives of dodecenoic acids. These biocatalytic transformations are valuable for producing analytical standards and exploring the functions of fatty acid metabolites.
One key derivative, cis-5-dodecenoyl-CoA, is formed enzymatically and is the activated form of the acid for β-oxidation metabolism. medchemexpress.com Furthermore, cytochrome P450 peroxygenases, such as OleTJE, P450SPα, and P450BSβ, have been shown to catalyze the transformation of dodecenoic acid isomers into a variety of oxidized derivatives. sdu.edu.cn Depending on the specific enzyme and the substrate's double bond configuration (e.g., cis-2-dodecenoic acid), products can include various hydroxylated fatty acids and epoxides. sdu.edu.cn
Another class of enzymes, hydroperoxide lyases (HPL), can act on hydroperoxides of longer fatty acids to produce C12 oxo-acids, such as 12-oxo-(9Z)-dodecenoic acid, which is a known precursor to the plant wound hormone traumatin. mdpi.com This demonstrates how enzymatic action can create specific, functionalized C12 derivatives.
| Enzyme Class | Substrate (or precursor) | Derivative(s) Produced |
| Acyl-CoA Synthetase | This compound | cis-5-Dodecenoyl-CoA |
| Cytochrome P450 Peroxygenases | Dodecenoic acid isomers | Hydroxylated dodecanoic acids, Epoxydodecanoic acids |
| Hydroperoxide Lyase (HPL) | 13-Hydroperoxides of linoleic/linolenic acid | 12-oxo-(9Z)-dodecenoic acid |
Engineered Microbial Systems for Production
Synthesis of Structural Analogues and Mimics for Probing Biological Systems
The synthesis of structural analogues and mimics of this compound is a critical area of research, enabling detailed investigation into its metabolic pathways, cellular functions, and interactions with biological systems. By systematically modifying the structure of the parent fatty acid, researchers can create chemical tools to probe and elucidate its specific roles. These analogues often feature alterations in chain length, the degree or position of unsaturation, or the incorporation of functional groups and reporter tags for detection and analysis.
A primary motivation for synthesizing these mimics is to understand the function and regulation of fatty acids in various biological processes. For instance, synthetic fatty acid precursors have been used to study the oxygen-independent pathway of unsaturated fatty acid synthesis in bacteria. In these studies, synthesized molecules like this compound and cis-7-tetradecenoic acid were used to test hypotheses about the elongation of shorter-chain unsaturated acids into longer-chain fatty acids like cis-vaccenic acid. nih.gov The ability of these synthetic precursors to restore growth and the synthesis of longer-chain fatty acids in certain bacteria confirmed that the double bond is introduced at an intermediate chain length before subsequent elongation. nih.gov
Furthermore, families of signaling molecules that are structurally related to fatty acids, such as the Diffusible Signal Factor (DSF) family, drive the need for synthetic analogues. These fatty acid signals are crucial for quorum sensing in various Gram-negative bacteria. nih.gov For example, cis-2-dodecenoic acid (BDSF), a structural isomer of this compound, is a conserved signaling molecule in the Burkholderia cepacia complex (Bcc). nih.govasm.org The synthesis of BDSF and its analogues, such as cis-11-methyl-2-dodecenoic acid, allows for the study of intraspecies and interspecies communication, biofilm formation, and virulence factor production. nih.gov
Modern synthetic strategies have greatly expanded the toolkit available for creating these biological probes. nih.gov A notable advancement is the development of a solid-phase synthetic strategy, which permits the rapid and efficient creation of a wide array of polyunsaturated fatty acids (PUFAs) and their analogues. bioengineer.org This method offers precise control over the placement and stereochemistry of double bonds by immobilizing the growing lipid chain on a solid support and sequentially adding unsaturated carbon units. bioengineer.org This overcomes many challenges of traditional solution-phase chemistry, enabling the generation of diverse lipid libraries for comprehensive biological screening. bioengineer.org
Another powerful approach involves the use of bioorthogonal chemistry, often termed "click chemistry," to create probes for imaging and proteomic profiling. nih.govoatext.com This methodology involves synthesizing fatty acid analogues containing a "clickable" functional group, such as an azide (B81097) or an alkyne. oatext.comunh.edu These functionalized fatty acids can be incorporated into cellular membranes through the cell's natural metabolic pathways. nih.govunh.edu Once incorporated, a reporter molecule, such as a fluorescent dye or biotin (B1667282), can be attached via a highly specific chemical reaction (e.g., Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC) that does not interfere with biological processes. nih.govunh.edu This allows for the visualization of lipid localization or the identification of lipid-binding proteins. oatext.comunh.edu For example, azido (B1232118) fatty acids of varying chain lengths have been synthesized to be incorporated into live-cell membranes, enabling the subsequent attachment of fluorescent probes to study the lipid environment. unh.edu
Binding-based proteomic profiling (BBPP) is another sophisticated application that relies on synthetic fatty acid mimics. oatext.com BBPP probes are analogues designed with a reactive moiety that can form a covalent bond with proteins that specifically bind the fatty acid. oatext.com These probes also contain a reporter tag, like biotin or an alkyne group for subsequent "clicking" on of a tag, which allows for the purification and identification of the labeled proteins. oatext.com This strategy is invaluable for discovering previously unknown protein receptors and transporters for fatty acids and their derivatives, thereby clarifying their mechanisms of action and metabolism. oatext.com
The table below summarizes various research findings on the synthesis of structural analogues of fatty acids, including those related to this compound, for use as biological probes.
Table 1: Synthesis and Application of Fatty Acid Analogues for Biological Probing
| Analogue/Mimic Type | Synthetic Methodology | Research Application | Key Findings | Citations |
|---|---|---|---|---|
| Chain Length Variants | Chemical synthesis of specific isomers | Probing bacterial fatty acid synthesis pathways | cis-5-Dodecenoic and cis-7-tetradecenoic acids were shown to be elongated to cis-vaccenic acid, confirming the pathway mechanism. | nih.gov |
| Positional & Methylated Isomers | Isolation from bacterial supernatants and chemical synthesis | Investigating quorum sensing (QS) in bacteria | cis-2-Dodecenoic acid (BDSF) and cis-11-methyl-2-dodecenoic acid (DSF) were identified as key QS signals regulating virulence and biofilm formation. | nih.govasm.org |
| Azido-Fatty Acids | Multi-step organic synthesis from bromo-fatty acid precursors | Probing live-cell membranes via click chemistry | Successful synthesis of azido-fatty acids with varying chain lengths for membrane incorporation and subsequent attachment of fluorescent probes. | unh.edu |
| Binding-Based Proteomic Probes (BBPP) | Synthesis of fatty acid amides with alkyne moieties | Identifying fatty acid amide-binding proteins | Alkyne-containing probes enable the "click-in" of biotin or fluorescent tags to purify and identify specific lipid-binding proteins from the proteome. | oatext.com |
| Ester Analogues | Acylation of alcohols | Evaluating biological activity (e.g., insect repellency) | Ester analogues of dodecanoic acid showed significant biting deterrence against Aedes aegypti. | researchgate.net |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| cis-7-Tetradecenoic acid |
| cis-Vaccenic acid |
| cis-2-Dodecenoic acid (BDSF) |
| cis-11-Methyl-2-dodecenoic acid (DSF) |
| Azido fatty acids |
| Bromo fatty acids |
| Dodecanoic acid |
| Biotin |
| Alkyne |
Advanced Analytical and Research Methodologies for Characterization and Study
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for determining the molecular structure of cis-5-dodecenoic acid, including the exact position and cis configuration of the double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HSQC, COSY spectra)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial data on the chemical environment of protons and carbons. bmrb.io For instance, the olefinic protons (H-5 and H-6) in the cis configuration typically show a specific coupling constant in ¹H NMR spectra. researchgate.net
Two-dimensional (2D) NMR experiments are critical for unambiguous structural assignment. bmrb.io
Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, helping to trace the proton-proton connectivities along the fatty acid chain. bmrb.iofigshare.comresearchgate.net For this compound, COSY spectra would show correlations between the olefinic protons and the adjacent methylene (B1212753) protons at C-4 and C-7.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate each proton with its directly attached carbon atom. bmrb.iohmdb.caplos.org This is vital for assigning the specific ¹³C signals to their corresponding protons, confirming the location of the double bond. researchgate.net For example, the HSQC spectrum of a related compound, 3-hydroxy-5-cis-dodecenoic acid, was instrumental in assigning the carbons within the molecule. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which helps to piece together the entire molecular structure and confirm the position of functional groups and double bonds. bmrb.iorsc.org
Experimental NMR data for this compound has been recorded in various solvents, such as deuterated chloroform (B151607) (CDCl₃) and methanol (B129727) (CD₃OD), providing a comprehensive dataset for its identification. bmrb.iohmdb.ca
Table 1: Representative NMR Spectral Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (COOH) | - | ~180.4 |
| 2 (CH₂) | ~2.36 | ~33.7 |
| 3 (CH₂) | ~1.70 | ~24.9 |
| 4 (CH₂) | ~2.09 | ~26.7 |
| 5 (=CH) | ~5.31 | ~128.4 |
| 6 (=CH) | ~5.42 | ~131.7 |
| 7 (CH₂) | ~2.01 | ~27.5 |
| 8-11 (CH₂) | ~1.28-1.35 | ~22.9-32.1 |
| 12 (CH₃) | ~0.88 | ~14.4 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from public databases. bmrb.ionih.gov
Mass Spectrometry (MS) Applications in Lipidomics Research (e.g., GC-MS fragmentation patterns)
Mass spectrometry (MS) is a powerful tool in lipidomics for identifying and quantifying fatty acids. researchgate.netcapes.gov.br When coupled with Gas Chromatography (GC), it allows for the analysis of fatty acids as their more volatile methyl ester (FAME) derivatives. pharmacyjournal.injeol.com
In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in the GC column. Upon entering the mass spectrometer, molecules are ionized, typically by Electron Ionization (EI), causing them to fragment in a predictable manner. jeol.com The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. researchgate.net
For the methyl ester of this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns for FAMEs include characteristic ions that help confirm the structure, although determining the precise double bond location by EI-MS alone can be challenging as the double bond can migrate during fragmentation. pharmacyjournal.inijastnet.com Derivatization techniques, such as creating 4,4-dimethyloxazoline (DMOX) derivatives, can be employed to fix the double bond position and yield specific fragmentation patterns that clearly indicate its location. dss.go.th
Ultraperformance liquid chromatography coupled to quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) is another advanced technique used in lipid profiling studies that has identified this compound as a relevant compound in discriminating between different biological states, such as in cancer research. nih.gov
Chromatographic Separation and Purification Techniques
Chromatography is essential for isolating this compound from complex mixtures, such as biological extracts or synthetic reaction products, and for separating it from its isomers.
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of fatty acids. hplc.eu In reversed-phase HPLC, fatty acids are separated based on their hydrophobicity, which is influenced by both chain length and the number of double bonds. aocs.org A C18 column is commonly used, where longer-chain fatty acids and those with fewer double bonds are retained longer. hplc.eu
The separation of positional and geometric (cis/trans) isomers of unsaturated fatty acids can be challenging on standard C18 columns due to their similar hydrophobicities. hplc.eu However, specialized columns, such as those with cholesterol-bonded stationary phases, can offer enhanced molecular shape selectivity, improving the resolution between cis and trans isomers. hplc.eu Furthermore, silver-ion HPLC (Ag⁺-HPLC) is a powerful method for separating unsaturated fatty acids based on the degree and geometry of unsaturation, as the silver ions interact differently with cis and trans double bonds. gerli.com HPLC methods have been developed to separate various fatty acid derivatives, which can enhance detection sensitivity. nih.gov
Thin-Layer Chromatography (TLC) for Separation of Isomers
Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for the preparative and analytical separation of lipids. researchgate.net For separating fatty acid isomers, TLC plates impregnated with silver nitrate (B79036) (Ag-TLC) are particularly effective. nih.govresearchgate.net The silver ions on the silica (B1680970) plate form weak, reversible complexes with the π-electrons of the double bonds. nih.gov
The strength of this interaction depends on the stereochemistry of the double bond; cis isomers, being more sterically hindered, form weaker complexes and thus migrate further up the plate compared to their trans counterparts, which allows for their effective separation. nih.govsun.ac.za This method has been successfully used to separate cis and trans fractions of monounsaturated fatty acids before subsequent analysis by other techniques like GC. dss.go.thnih.goviaea.org TLC has also been used in bioassays to visualize and separate active signaling molecules like dodecenoic acid derivatives from bacterial culture extracts. nih.govresearchgate.net
Solid Phase Extraction (SPE) for Bioassay-Guided Isolation
Solid Phase Extraction (SPE) is a widely used sample preparation and purification technique that operates on the principles of liquid chromatography but uses disposable cartridges. aocs.orgresearchgate.net It is instrumental in selectively isolating classes of lipids from complex biological extracts. aocs.org For instance, aminopropyl-bonded silica SPE cartridges are commonly used to isolate the free fatty acid fraction from a total lipid extract. aocs.orgresearchgate.net In a typical procedure, neutral lipids are washed from the column with a non-polar solvent mixture like chloroform/isopropanol, after which the free fatty acids, including this compound, are eluted with a more polar, slightly acidic solvent such as diethyl ether containing acetic acid. aocs.orgresearchgate.net
This technique is frequently employed in bioassay-guided fractionation, a process used to isolate biologically active compounds from natural sources. asm.orgmdpi.com In this approach, a crude extract is separated into simpler fractions using SPE. Each fraction is then tested for biological activity. The active fraction is subjected to further rounds of separation (e.g., by HPLC) and testing until a pure, active compound like this compound is isolated. asm.orgasm.orgslu.se This methodology has been successfully applied to isolate hydroxylated fatty acids with antifungal properties from bacterial supernatants. asm.orgslu.se
In Vitro Biochemical Assay Development and Enzyme Kinetics Studies
The functional properties and metabolic fate of this compound are investigated through a variety of in vitro biochemical assays. These assays are crucial for determining the compound's interaction with specific enzymes and for quantifying its metabolic rate.
One area of investigation is its effect on cyclooxygenase (COX) enzymes. In vitro assays measuring the activity of COX-1 and COX-2 have been employed to assess the inhibitory potential of this compound. medchemexpress.com For instance, studies have shown that at a concentration of 100 μg/mL, this compound can inhibit COX-1 and COX-2 by 35% and 32%, respectively, indicating its potential role in pathways involving prostaglandin (B15479496) synthesis. medchemexpress.com However, other research has indicated that at 60 μg/mL, it does not exhibit significant antioxidant activity. researchgate.net
Enzyme kinetics studies are also fundamental to understanding its role in metabolic pathways. In the context of fatty acid β-oxidation, experiments have been designed to measure the dehydrogenation rate of cis-5-dodecenoyl-CoA, the activated form of the fatty acid. medchemexpress.com These studies revealed that the metabolic rate of cis-5-dodecenoyl-CoA is significantly lower than that of its saturated counterparts, with a dehydrogenation rate of only 10-44% compared to saturated acyl-CoAs. medchemexpress.com This suggests a potential bottleneck in its breakdown via the β-oxidation pathway. medchemexpress.com
In microbial biosynthesis, kinetic analyses of the enzymes involved, such as FabA and FabB in Escherichia coli, are performed using reconstituted pathway systems. nih.gov These assays measure the catalytic efficiency (kcat/Km) of enzymes for various substrates, helping to elucidate the specific steps and rate-limiting reactions in the synthesis of unsaturated fatty acids like this compound. nih.gov
Table 1: Summary of In Vitro Assay Findings for this compound
| Assay Type | Enzyme/Process Studied | Key Finding | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase-I (COX-1) | 35% inhibition at 100 µg/mL | medchemexpress.com |
| Enzyme Inhibition | Cyclooxygenase-II (COX-II) | 32% inhibition at 100 µg/mL | medchemexpress.com |
| Enzyme Kinetics | Fatty Acid β-oxidation | Dehydrogenation rate is 10-44% of saturated acyl-CoAs | medchemexpress.com |
Cell-Based Model Systems for Metabolic Pathway Analysis
Cell-based models provide a more physiologically relevant context than in vitro assays for studying the metabolism and function of this compound. These systems allow researchers to trace the compound's metabolic fate and observe its effects on cellular processes.
One application of cell culture models is in cancer research, where levels of this compound have been compared between different cell lines. For example, studies have found that the culture medium from MCF-7 breast cancer cells contains increased levels of 5(Z)-dodecenoic acid compared to the medium from KMST-6 fibroblasts. caymanchem.com This suggests altered fatty acid metabolism in cancer cells, which can be further investigated using these models. caymanchem.com
Cell-based assays are also used to study its role in metabolic disorders. Hepatocyte cell culture models can be treated with this compound to assess its impact on mitochondrial β-oxidation efficiency, often using techniques like Seahorse assays. In cases of genetic metabolic disorders, such as acyl-CoA dehydrogenase deficiencies, cell lines can be used for genetic rescue experiments. Overexpression of a functional acyl-CoA dehydrogenase in a deficient cell line can be performed to see if it normalizes the levels of metabolites like this compound.
In microbial research, cell-based systems are indispensable for studying biofilm formation. In studies of Salmonella Typhimurium and Klebsiella pneumoniae, the addition of exogenous this compound to growing biofilms was used to test the hypothesis that free unsaturated fatty acids might act as biofilm-dispersing molecules, although in these specific cases, no such impact was observed. asm.orgresearchgate.net
Table 2: Application of Cell-Based Models in this compound Research
| Cell Model | Research Area | Purpose of Study | Reference |
|---|---|---|---|
| MCF-7 Breast Cancer Cells | Cancer Metabolism | Identification of characteristic volatile compounds | caymanchem.com |
| KMST-6 Fibroblasts | Cancer Metabolism | Control cell line for comparison with cancer cells | caymanchem.com |
| Hepatocytes | Metabolic Disorders | Assessment of mitochondrial β-oxidation efficiency |
Metabolomics Approaches for Pathway Elucidation and Biomarker Identification
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has become a key methodology for elucidating the roles of this compound in various biological systems and for identifying it as a potential biomarker. nih.govmdpi.com These approaches typically utilize advanced analytical platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to profile a wide range of metabolites simultaneously. mdpi.comresearchgate.net
In clinical research, metabolomics has linked elevated plasma levels of this compound to specific metabolic disorders. It is recognized as an intermediate of unsaturated fatty acid oxidation, and its accumulation in plasma is associated with acyl-CoA dehydrogenase deficiency disorders. caymanchem.comhmdb.ca
More recently, plasma metabolomics analyses have identified this compound as part of a panel of potential biomarkers for noise-induced hearing loss (NIHL) in humans. nih.govmdpi.commdpi.com In these studies, the levels of this compound, along with other metabolites, were found to be dysregulated in individuals with NIHL compared to control groups. nih.govresearchgate.net Statistical methods, such as LASSO regression analysis, have been used to build risk models based on these metabolite signatures to improve diagnostic efficiency. nih.govresearchgate.net
In microbial research, metabolomics is used to analyze the products of engineered biosynthetic pathways. For example, GC-MS analysis of E. coli strains engineered to produce fatty acid methyl esters (FAMEs) for biodiesel identified this compound methyl ester as one of the products, confirming the activity of the introduced pathway. researchgate.netscienceopen.com
Table 5: this compound as a Biomarker in Metabolomics Studies
| Condition / Disease | Sample Type | Analytical Technique | Finding | Reference |
|---|---|---|---|---|
| Acyl-CoA Dehydrogenase Deficiency | Plasma | Not Specified | Increased plasma levels of 5(Z)-dodecenoic acid. | caymanchem.comhmdb.ca |
| Noise-Induced Hearing Loss (NIHL) | Plasma | HPLC-MS/MS | Identified as a potential diagnostic marker; levels are dysregulated. | nih.govmdpi.commdpi.com |
Q & A
Q. What analytical methods are recommended for detecting and quantifying cis-5-dodecenoic acid in biological samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC/MS) is widely used for fatty acid analysis. For example, this compound was identified in muskrat musk after methyl esterification, achieving a detection limit of 0.26% area under optimized conditions .
- Liquid Chromatography-Mass Spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) is preferred for polar metabolites. Tandem MS can confirm structural identity using diagnostic ions (e.g., m/z 198.162 for the molecular ion) .
- Derivatization : BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is used to enhance volatility for GC-based workflows .
Q. What is the biological significance of this compound in metabolic pathways?
Methodological Answer:
- It is an intermediate in unsaturated fatty acid β-oxidation and accumulates in acyl-CoA dehydrogenase deficiency disorders, serving as a biomarker for inborn errors of metabolism. Plasma levels can be monitored via LC-MS to diagnose such conditions .
- In Escherichia coli, it is synthesized via the FabA/FabB pathway. FabA introduces the cis double bond at position 5 during elongation, while FabB elongates cis-3-decenoyl-ACP to form cis-5-dodecenoyl-ACP .
Q. How should researchers handle this compound safely in laboratory settings?
Methodological Answer:
- Storage : Keep in a sealed container at ≤37°C, away from oxidizers and ignition sources. Use grounding to prevent static discharge .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid inhalation of vapors using fume hoods .
- Waste Disposal : Incinerate as hazardous organic waste. Do not dispose of via sinks due to environmental toxicity concerns .
Advanced Research Questions
Q. How does this compound inhibit COX-I and COX-II, and what experimental models validate this activity?
Methodological Answer:
- In vitro assays : Use purified COX-I/II enzymes (e.g., from sheep seminal vesicles) with arachidonic acid as the substrate. Measure prostaglandin production via ELISA or spectrophotometry. This compound shows competitive inhibition, with IC₅₀ values comparable to natural COX inhibitors like harpagoside .
- Cell-based models : Treat macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce inflammation. Quantify nitric oxide (NO) and prostaglandin E2 (PGE2) levels to assess anti-inflammatory effects .
- Contradictions : While and report COX inhibition, no in vivo studies confirm this activity. Researchers must validate specificity using COX knockout models .
Q. What experimental strategies resolve contradictions in this compound’s role in cancer metabolism?
Methodological Answer:
- Multi-omics integration : In clear cell renal cell carcinoma (ccRCC), this compound levels decrease in patient plasma. Combine lipidomics (LC-MS) with transcriptomics to link its depletion to dysregulated fatty acid desaturases (e.g., FADS2) .
- Isotope tracing : Use ¹³C-labeled glucose or palmitate in cancer cell lines to track this compound flux into phospholipids or β-oxidation pathways .
- Machine learning : Train classifiers on mass spectrometry datasets to distinguish early-stage ccRCC patients (82.1% accuracy achieved using this compound and other lipids) .
Q. How can researchers address challenges in synthesizing this compound with high stereochemical purity?
Methodological Answer:
- Enzymatic synthesis : Use recombinant FabA/FabB enzymes from E. coli to catalyze the dehydration and elongation of 3-hydroxydecanoyl-ACP. Optimize reaction conditions (pH 7.5, 30°C) and monitor intermediates via NMR .
- Chemical synthesis : Employ Wittig or Sharpless asymmetric epoxidation to introduce the cis-5 double bond. Purify using silver ion chromatography to separate cis/trans isomers .
- Quality control : Validate purity (>99%) using chiral GC columns (e.g., Cyclosil-B) and compare retention times with commercial standards .
Q. What statistical approaches are optimal for analyzing this compound’s diagnostic potential in metabolic disorders?
Methodological Answer:
- Mann-Whitney U tests : Compare median plasma levels between acyl-CoA dehydrogenase-deficient patients and controls. Adjust for covariates (e.g., age, diet) using multivariate regression .
- Receiver Operating Characteristic (ROC) curves : Calculate sensitivity/specificity for this compound as a biomarker. A study using LC-MS data reported an AUC of 0.91 for diagnosing deficiency disorders .
- Meta-analysis : Aggregate data from studies (e.g., PMID: 7586519) using PRISMA guidelines to assess pooled effect sizes and heterogeneity .
Key Research Gaps
- In vivo validation of COX inhibition and anti-inflammatory effects.
- Mechanistic studies linking this compound depletion to cancer progression.
- Standardized protocols for synthesizing and quantifying stereoisomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
